1-(3-Bromopropyl)-5-chloro-2-ethylbenzene
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Overview
Description
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl chain, a chlorine atom attached to the benzene ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene typically involves the bromination of 5-chloro-2-ethylbenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophiles: Sodium amide, thiourea.
Bases: Potassium tert-butoxide for elimination reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Formation of amines or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(3-Bromopropyl)-5-chloro-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom on the benzene ring can also influence the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group on the benzene ring.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a chloro-substituted benzene ring.
Properties
Molecular Formula |
C11H14BrCl |
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Molecular Weight |
261.58 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-chloro-1-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KSBPZEKYONLFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)CCCBr |
Origin of Product |
United States |
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